molecular formula C10H8ClNO4 B8385998 7-Chloro-6-nitro-2-methylchroman-4-one

7-Chloro-6-nitro-2-methylchroman-4-one

Cat. No.: B8385998
M. Wt: 241.63 g/mol
InChI Key: IUVGPEJEQWNQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-nitro-2-methylchroman-4-one is a useful research compound. Its molecular formula is C10H8ClNO4 and its molecular weight is 241.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

7-chloro-2-methyl-6-nitro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8ClNO4/c1-5-2-9(13)6-3-8(12(14)15)7(11)4-10(6)16-5/h3-5H,2H2,1H3

InChI Key

IUVGPEJEQWNQNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C2O1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-2-methylchroman-4-one (4.56 g, 23.2 mmol) was dissolved in 7 ml concentrated sulfuric acid at 0°-5° C. and cooled in an acetone-ice bath. Nitric acid (1.41 ml, s.g. 1.5, 90%) in 3 ml concentrated sulfuric acid was added dropwise over 20 minutes. The resulting viscous mixture was poured into 150 ml ice and water and extracted with 200 ml ethyl acetate. The organic layer was separated, washed 4×50 ml water and then brine, dried over magnesium sulfate, and stripped to a tan solid, 5.8 g. The latter was chromatographed on 500 cc silica gel, initially eluting with 5 liters 1:10 diethyl ether:hexane to remove starting material and then with 5 liters of 1:5 diethyl ether:hexane to obtain title product as a white solid, 2 g (36%); m/e 241(P+), 226, 199, 183, 169, 154, 141. 1H-NMR indicates contamination with about 44% of the 7-chloro-8-nitro isomer.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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